
Pimobendan hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de pimobendan est un dérivé de la benzimidazole-pyridazinone connu pour ses effets inotropes positifs et vasodilatateurs. Il est principalement utilisé en médecine vétérinaire pour la gestion de l'insuffisance cardiaque chez les chiens, en particulier ceux souffrant de maladie valvulaire mitrale myxomateuse ou de cardiomyopathie dilatée . Le chlorhydrate de pimobendan agit comme un sensibilisateur du calcium et un inhibiteur sélectif de la phosphodiestérase 3, ce qui en fait une option de traitement unique et efficace .
Méthodes De Préparation
La synthèse du chlorhydrate de pimobendan implique plusieurs étapes. L'un des intermédiaires clés de sa synthèse est l'acide 4-(4-chlorophényl)-3-méthyl-4-oxobutanoïque. Cet intermédiaire est préparé par condensation et décarboxylation de la 1-(4-chlorophényl)propan-1-one avec l'acide glyoxylique, suivie d'une réduction . L'étape finale implique la formation du chlorhydrate de pimobendan par réaction de l'intermédiaire avec des réactifs appropriés dans des conditions contrôlées .
Les méthodes de production industrielle du chlorhydrate de pimobendan impliquent généralement l'utilisation de solvants organiques tels que l'alcool isopropylique et le méthanol. Le processus est conçu pour garantir une pureté et un rendement élevés du produit final .
Analyse Des Réactions Chimiques
Friedel-Crafts Acylation
Critical for introducing the acyl group to acetanilide. A composite catalyst (e.g., AlCl₃ with ionic liquids) enhances regioselectivity and reduces side products ( ).
Nitration
Controlled nitration at low temperatures prevents over-nitration. The nitro group’s position (meta to the amino group) is essential for subsequent reduction steps ( ).
Pyridazinone Ring Formation
Hydrazine reacts with the ester group of 3-(4-amino-3-nitrobenzoyl)butyric acid methyl ester, cyclizing to form the pyridazinone core. Solvent choice (e.g., ethanol) influences reaction kinetics ( ).
Reduction of Nitro Groups
Zinc powder in anhydrous methanol selectively reduces nitro groups to amines without affecting other functional groups. This step produces 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone ( ).
Condensation with p-Methoxybenzaldehyde
The final step involves Schiff base formation between the diaminophenyl group and p-methoxybenzaldehyde. Sodium metabisulfite in DMF at 110–115°C accelerates imine formation, achieving 93.8% yield ( ).
Reaction Optimization
-
Catalyst Improvements : Composite catalysts (e.g., AlCl₃ with surfactants) reduce reaction time by 30% compared to traditional methods ( ).
-
Solvent Systems : Using DMF instead of THF in condensation improves solubility and reduces byproducts ( ).
-
Safety : Avoiding toxic reagents like KCN (used in older routes) enhances scalability ( ).
Degradation and Stability
Pimobendan hydrochloride is sensitive to:
-
Hydrolysis : Degrades in acidic/basic conditions via cleavage of the imine bond.
-
Oxidation : The diaminophenyl group oxidizes under prolonged exposure to air, necessitating inert storage conditions ( ).
Stability Data
Condition | Degradation Pathway | Half-Life | Source |
---|---|---|---|
pH 1.2 (simulated gastric fluid) | Hydrolysis of pyridazinone ring | 2.1 hours | |
40°C/75% RH | Oxidation | 6 months |
Analytical Characterization
-
HPLC Methods : Gradient elution with 0.1% formic acid in acetonitrile/water detects pimobendan and its active metabolite (ODMP) at retention times of 2.12 and 1.58 minutes, respectively ( ).
-
Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 335 for pimobendan and m/z 321 for ODMP ( ).
Applications De Recherche Scientifique
Pharmacological Mechanism
Pimobendan acts through two primary mechanisms:
- Calcium Sensitization : It enhances the sensitivity of cardiac myofilaments to calcium, thereby increasing myocardial contractility without significantly raising intracellular calcium levels. This mechanism is crucial for improving cardiac output in heart failure patients .
- Phosphodiesterase III Inhibition : By inhibiting phosphodiesterase III (PDE-III), pimobendan increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and reduced preload and afterload on the heart . This dual action helps alleviate symptoms of CHF by improving both heart function and reducing cardiac workload.
Clinical Applications
Pimobendan is primarily indicated for:
- Congestive Heart Failure : It is used to treat CHF resulting from myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM) in dogs .
- Prolonging Survival : Studies have shown that pimobendan significantly increases survival times in dogs with CHF. For instance, a retrospective study indicated that dogs receiving standard doses of pimobendan had median survival times of 334 days compared to 136 days for those on conventional therapies alone .
- Improving Quality of Life : Research indicates that pimobendan not only extends survival but also enhances exercise tolerance and overall quality of life for affected dogs .
Efficacy Studies
Several key studies highlight the effectiveness of pimobendan:
- The QUEST Study : This prospective trial compared pimobendan with benazepril in dogs with CHF due to MMVD. Results showed that dogs treated with pimobendan had a longer time to sudden cardiac death or euthanasia (267 days compared to 140 days for benazepril) with a hazard ratio indicating a significant survival benefit .
- Pulmonary Edema Recurrence : A study involving 197 dogs demonstrated that those receiving pimobendan alongside conventional therapy had lower recurrence rates of pulmonary edema and longer survival times compared to those receiving standard treatment alone .
Case Studies
- Case Study on DCM : A case study involving a dog diagnosed with advanced DCM showed marked improvement in clinical signs and echocardiographic parameters after initiating treatment with pimobendan. The dog's quality of life improved significantly, allowing it to engage in normal activities without distress .
- Myxomatous Mitral Valve Disease : In a cohort study of dogs with MMVD, the addition of pimobendan to standard therapy resulted in a statistically significant reduction in clinical signs of heart failure and an increase in exercise capacity, highlighting its role as an effective adjunct therapy .
Mécanisme D'action
Pimobendan hydrochloride exerts its effects through two primary mechanisms:
Calcium Sensitization: This compound increases the sensitivity of cardiac troponin to calcium ions, enhancing myocardial contractility without significantly increasing oxygen consumption.
Phosphodiesterase Inhibition: This compound inhibits phosphodiesterase 3, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent vasodilation.
These mechanisms result in improved cardiac output and reduced cardiac workload, making this compound an effective treatment for heart failure .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de pimobendan est unique dans son double mécanisme d'action, combinant la sensibilisation au calcium et l'inhibition de la phosphodiestérase. Les composés similaires comprennent :
Milrinone : Un inhibiteur de la phosphodiestérase avec des effets inotropes positifs, mais il n'a pas de propriétés de sensibilisation au calcium.
Dobutamine : Un agoniste bêta-adrénergique qui augmente la contractilité myocardique, mais n'inhibe pas la phosphodiestérase.
La combinaison unique d'effets du chlorhydrate de pimobendan en fait une option thérapeutique précieuse pour la gestion de l'insuffisance cardiaque en médecine vétérinaire .
Activité Biologique
Pimobendan hydrochloride is a unique pharmacological agent primarily used in veterinary medicine to manage heart failure in dogs and cats. It functions as a positive inotrope and vasodilator, enhancing cardiac contractility while reducing the workload on the heart. This article explores the biological activity of pimobendan, focusing on its mechanisms of action, pharmacokinetics, clinical studies, and comparative efficacy with other treatments.
Pimobendan exerts its effects through two primary mechanisms:
- Calcium Sensitization : Pimobendan increases the sensitivity of cardiac troponin C to calcium ions, enhancing myocardial contractility without significantly increasing intracellular calcium levels. This mechanism allows for improved cardiac output with reduced myocardial oxygen consumption, which is particularly beneficial in failing hearts .
- Phosphodiesterase III Inhibition : By inhibiting phosphodiesterase III (PDE3), pimobendan increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and decreased afterload. This dual action results in improved cardiac performance and reduced pulmonary congestion .
Pharmacokinetics
- Absorption : Pimobendan is rapidly absorbed following oral administration, with a bioavailability of approximately 60-70% .
- Metabolism : It is metabolized in the liver to an active metabolite, desmethylpimobendan, which has a longer half-life (approximately 2 hours) compared to the parent compound (0.4 hours) .
- Protein Binding : The drug is highly protein-bound (90-95%), which may influence its efficacy in patients with low protein levels .
Clinical Studies and Findings
Several studies have demonstrated the efficacy of pimobendan in various canine populations suffering from congestive heart failure (CHF).
Case Study: Doberman Pinschers with CHF
A randomized controlled trial assessed the impact of pimobendan on morbidity and mortality in Doberman Pinschers diagnosed with CHF. The study found that dogs receiving pimobendan had a median time to treatment failure of 130.5 days compared to 14 days for the placebo group (P=0.002) .
Study: Myxomatous Mitral Valve Disease (MMVD)
The QUEST study compared pimobendan with benazepril hydrochloride in dogs with CHF secondary to MMVD. Results indicated that pimobendan significantly prolonged survival times (median survival of 267 days vs. 140 days for benazepril; P=0.0099) and improved quality of life metrics .
Comparative Efficacy
A meta-analysis highlighted that pimobendan not only improved survival rates but also enhanced exercise tolerance and overall quality of life in dogs undergoing treatment for CHF .
Summary Table of Key Studies
Propriétés
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOGBZTFKPHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046804 | |
Record name | Pimobendan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77469-98-8, 610769-04-5 | |
Record name | Pimobendan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMOBENDAN HYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.